Ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a thiazole ring, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. . The thiazole ring is then constructed, and the final step involves the esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced to modify its electronic properties.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while nucleophilic substitution of the difluoromethyl group can yield a variety of substituted derivatives.
Scientific Research Applications
ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolo[1,5-a]pyrimidine core can modulate the compound’s electronic properties to influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(ALLYL{[7-(TRIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-(ALLYL{[7-(METHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The presence of the difluoromethyl group in ETHYL 2-(ALLYL{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development .
Properties
Molecular Formula |
C24H21F2N5O3S |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
ethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-prop-2-enylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H21F2N5O3S/c1-4-11-30(24-28-14(3)19(35-24)23(33)34-5-2)22(32)16-13-27-31-18(20(25)26)12-17(29-21(16)31)15-9-7-6-8-10-15/h4,6-10,12-13,20H,1,5,11H2,2-3H3 |
InChI Key |
NBRWTZHKXBSXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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